molecular formula C22H22O12 B13842387 rac-Hesperetin-d3 3'-O-beta-D-Glucuronide

rac-Hesperetin-d3 3'-O-beta-D-Glucuronide

Cat. No.: B13842387
M. Wt: 481.4 g/mol
InChI Key: PJAUEKWZQWLQSU-PCIWLNESSA-N
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Description

rac-Hesperetin-d3 3’-O-beta-D-Glucuronide is a flavonoid compound derived from hesperetin, which is commonly found in citrus fruits. This compound has garnered significant interest in scientific research due to its potential health benefits, including its ability to scavenge free radicals and combat oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide involves the glucuronidation of hesperetin. The process typically includes the use of glucuronic acid derivatives under specific reaction conditions to achieve the desired glucuronide product .

Industrial Production Methods

Industrial production of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide may involve large-scale glucuronidation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-Hesperetin-d3 3’-O-beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions can vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted glucuronides .

Scientific Research Applications

rac-Hesperetin-d3 3’-O-beta-D-Glucuronide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide involves its ability to scavenge free radicals and modulate various signaling pathways. One notable pathway influenced by this compound is the NF-κB pathway, a vital regulator of inflammation and cell survival. By inhibiting the activity of this pathway, rac-Hesperetin-d3 3’-O-beta-D-Glucuronide contributes to the attenuation of inflammation and the promotion of cell health .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22O12

Molecular Weight

481.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1/i1D3

InChI Key

PJAUEKWZQWLQSU-PCIWLNESSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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